molecular formula C21H15ClN2O2 B6007078 N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide

Cat. No. B6007078
M. Wt: 362.8 g/mol
InChI Key: LDSHMHIHLXLBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide, also known as CBX, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CBX is a benzoxazole derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide exerts its effects by inhibiting the activity of connexin channels, which are involved in the exchange of ions and small molecules between cells. This inhibition leads to a decrease in intercellular communication and can affect various physiological processes.
Biochemical and Physiological Effects:
N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been found to have various biochemical and physiological effects, including the inhibition of connexin channels, the induction of apoptosis, and the inhibition of cancer cell growth. Additionally, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been shown to affect the behavior of rodents, suggesting potential applications in neuroscience research.

Advantages and Limitations for Lab Experiments

One advantage of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is its potential applications in various scientific fields, including neuroscience and cancer research. Additionally, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been found to have cytotoxic effects on cancer cells, making it a potential candidate for the development of new cancer treatments.
One limitation of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide is its potential toxicity, particularly at high doses. Additionally, further research is needed to fully understand the mechanisms of action and potential applications of this compound.

Future Directions

There are several future directions for research on N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide. One potential area of investigation is the development of new treatments for neurological disorders, based on the compound's ability to inhibit connexin channels. Additionally, further research is needed to fully understand the mechanisms of action and potential applications of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide in cancer research. Finally, the potential toxic effects of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide should be further investigated to ensure its safety in future applications.

Synthesis Methods

The synthesis of N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide involves the reaction of 5-chloro-2-aminobenzoxazole with 3-bromoacetophenone followed by the reaction of the resulting intermediate with aniline. The final product is obtained through recrystallization and purification.

Scientific Research Applications

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been studied for its potential applications in various scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been found to inhibit the activity of connexin channels, which play a crucial role in synaptic transmission and neural signaling. This inhibition has been shown to affect the behavior of rodents and could potentially lead to the development of new treatments for neurological disorders.
In cancer research, N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide has been found to have cytotoxic effects on cancer cells, particularly in breast cancer cells. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. These findings suggest that N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide could be a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2/c22-16-9-10-19-18(13-16)24-21(26-19)15-7-4-8-17(12-15)23-20(25)11-14-5-2-1-3-6-14/h1-10,12-13H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDSHMHIHLXLBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NC4=C(O3)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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